1-Adamantanecarboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXXGFJRDUSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870784 | |
| Record name | 1-Adamantane-1-carboxylic acid | |
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Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Adamantanecarboxylic acid | |
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CAS No. |
828-51-3, 15897-81-1 | |
| Record name | 1-Adamantanecarboxylic acid | |
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| Record name | Adamantanecarboxylic acid | |
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| Record name | Adamantane-2-carboxylic acid | |
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| Record name | 1-Adamantanecarboxylic acid | |
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| Record name | 1-Adamantane-1-carboxylic acid | |
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| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid | |
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Synthetic Methodologies for 1 Adamantanecarboxylic Acid and Its Derivatives
Direct Carboxylation Routes
Direct carboxylation methods provide efficient pathways to introduce a carboxylic acid group onto the adamantane (B196018) scaffold. These routes typically involve the generation of a stable adamantyl cation, which then reacts with a carboxylating agent.
Carboxylation of 1-Adamantanol (B105290) and 1-Bromoadamantane (B121549)
The Koch-Haaf reaction is a prominent method for the synthesis of 1-adamantanecarboxylic acid from precursors like 1-adamantanol and 1-bromoadamantane. orgsyn.orgnih.gov This reaction typically employs a strong acid, such as sulfuric acid, to generate the 1-adamantyl cation from the starting material. The cation is then trapped by a source of carbon monoxide, often generated in situ from formic acid. orgsyn.orgnih.gov
The reaction with 1-adamantanol is highly exothermic and traditionally requires careful temperature control, often using an ice bath. nih.gov However, recent advancements have demonstrated the successful implementation of this reaction in a microflow system at room temperature, enabling multigram-scale synthesis in a short period. nih.govresearchgate.netnih.gov This microreactor technology offers superior heat transfer and precise control over reaction parameters. nih.gov
Similarly, 1-bromoadamantane can be carboxylated using formic acid in the presence of concentrated sulfuric acid. google.com The process involves dissolving 1-bromoadamantane in sulfuric acid and then adding formic acid dropwise while maintaining a controlled temperature. google.com
Table 1: Koch-Haaf Reaction Conditions for this compound Synthesis
| Starting Material | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| 1-Adamantanol | HCOOH, H₂SO₄ | Room Temperature (Microflow) | ~97% | nih.govgoogle.com |
| 1-Bromoadamantane | HCOOH, H₂SO₄ | 10-20°C | 89% | google.com |
Carboxylation of Adamantane
Direct carboxylation of the parent hydrocarbon, adamantane, is also a viable route to this compound. This method leverages the presence of a tertiary hydrogen on the adamantane cage, which can be abstracted to form the 1-adamantyl cation under strongly acidic conditions. orgsyn.org
One established procedure involves the use of formic acid, t-butyl alcohol, and 96% sulfuric acid. orgsyn.org In this reaction, adamantane is mixed with sulfuric acid and carbon tetrachloride, followed by the addition of formic acid and a solution of t-butyl alcohol in formic acid. orgsyn.org The reaction is typically maintained at a temperature between 17-25°C and yields the desired product after workup. orgsyn.org This method is a general approach for carboxylating saturated hydrocarbons possessing a tertiary hydrogen. orgsyn.org
Superacid-catalyzed reactions of adamantane with carbon monoxide have also been investigated, leading to the formation of this compound alongside other products like 1-adamantanecarboxaldehyde and 1-adamantanol. researchgate.net
Carboxylation of 1-Nitroxyadamantane
1-Nitroxyadamantane serves as another precursor for the synthesis of this compound. google.compatenton.ru The process involves the carboxylation of 1-nitroxyadamantane with formic acid in the presence of sulfuric acid. google.com
A specific method details dissolving 1-nitroxyadamantane in 93.0-96.0% sulfuric acid containing urea. google.com The addition of formic acid or its salts, followed by incubation at 18-20°C, leads to the formation of the carboxylic acid. google.com The reaction mass is then diluted with hot water to complete the hydrolysis of intermediates and precipitate the product. google.com This method is highlighted as a key step in the production of antiviral agents. google.com The yield of this compound with a melting point of 177-180°C can be as high as 90-99% of the theoretical value. google.com
Oxidation and Carboxylation for Dicarboxylic Acid Synthesis
The adamantane framework can be further functionalized to include two carboxylic acid groups, leading to the formation of 1,3-adamantanedicarboxylic acid. One synthetic strategy begins with this compound. google.comjlu.edu.cn
This two-step process involves:
Oxidation: this compound is oxidized using a mixture of concentrated sulfuric acid and nitric acid to produce 3-hydroxy-1-adamantanecarboxylic acid. google.comresearchgate.net
Carboxylation: The resulting 3-hydroxy-1-adamantanecarboxylic acid undergoes a Koch-Haaf carboxylation reaction with formic acid in the presence of concentrated sulfuric acid to yield 1,3-adamantanedicarboxylic acid. google.comjlu.edu.cn
Derivatization via the Carboxylic Acid Group
The carboxylic acid functional group of this compound provides a reactive handle for further molecular modifications, most notably through esterification reactions.
Esterification Reactions
Ester derivatives of this compound are synthesized for various applications, including their use as intermediates in the development of pharmaceuticals and complex organic materials. biosynth.comontosight.ai The bulky adamantyl group can impart desirable properties such as increased thermal stability, lipophilicity, and rigidity to the final molecule. biosynth.com
Esterification is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst. cymitquimica.com For instance, methyl 1-adamantanecarboxylate can be prepared by refluxing the crude acid with methanol (B129727) and sulfuric acid. orgsyn.org The resulting ester can then be purified by distillation. orgsyn.org
Another common method involves the conversion of this compound to its more reactive acid chloride, 1-adamantanecarbonyl chloride. researchgate.net This intermediate readily reacts with a wide range of alcohols, phenols, and other nucleophiles to form the corresponding esters, amides, and thioesters. researchgate.net This approach has been used to synthesize esters with various functional groups, including those derived from natural products like terpenols and sterols. researchgate.net
Table 2: Examples of this compound Esters
| Ester Name | Alcohol/Phenol Reactant | Synthetic Method | Reference |
|---|---|---|---|
| Methyl 1-adamantanecarboxylate | Methanol | Acid-catalyzed esterification | orgsyn.orgbiosynth.com |
| Cetyl 1-adamantanecarboxylate | Cetyl alcohol | Reaction with 1-adamantanecarbonyl chloride | researchgate.net |
| Terpenol-derived esters | Terpenols (e.g., borneol, menthol) | Reaction with 1-adamantanecarbonyl chloride | researchgate.net |
| Sterol-derived esters | Sterols (e.g., cholesterol) | Reaction with 1-adamantanecarbonyl chloride | researchgate.net |
Amidation Reactions
The conversion of this compound to its corresponding amide, 1-adamantanecarboxamide (B26532), is a significant transformation in the synthesis of various biologically active molecules and materials. ontosight.aiontosight.ai Several methods have been developed for this amidation process.
One common approach involves the reaction of this compound with an amine, such as ammonia (B1221849) or an alkylamine. ontosight.ai A specific laboratory-scale synthesis involves dissolving this compound in tetrahydrofuran (B95107) (THF) with triethylamine, cooling the mixture, and then adding ethyl chloroformate to form a mixed anhydride (B1165640). Subsequently, the addition of aqueous ammonia (NH4OH) leads to the formation of 1-adamantanecarboxamide, which can be isolated as a white solid with a high yield. researchgate.net The reaction can be summarized as follows:
Step 1: Activation of the carboxylic acid with ethyl chloroformate in the presence of a base (triethylamine) to form a mixed anhydride.
Step 2: Nucleophilic attack by ammonia on the activated carbonyl group to form the amide.
Alternatively, 1-adamantanecarbonyl chloride can be used as a starting material and reacted with an ammonia solution to produce the amide. researchgate.net Another method involves converting the carboxylic acid to its ester, which is then treated with an ammonia solution or formamide (B127407) in the presence of a base like sodium methoxide (B1231860) to yield the desired amide. researchgate.net Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed to facilitate the reaction between this compound and ammonium (B1175870) chloride. researchgate.net
The resulting 1-adamantanecarboxamide is a versatile intermediate. ontosight.aiontosight.ai For instance, it can be used in the synthesis of more complex structures like this compound, (2-bromo-3-(5-nitro-2-furyl)allylidene)hydrazide, which has potential antimicrobial and antioxidant properties. ontosight.ai
Thioester Formation
Thioesters of this compound are valuable intermediates in organic synthesis. These compounds can be prepared through the reaction of 1-adamantanecarbonyl chloride with functionally substituted thiols. researchgate.net A study by Dikusar et al. describes the synthesis of various esters, amides, and thioesters of this compound, including those containing peroxy groups. researchgate.net
In a different approach, tertiary S-pyridyl thioesters derived from this compound have been shown to react smoothly with various functionalized arylzinc pivalates in a cobalt-catalyzed acylation reaction. nih.gov This method allows for the formation of ketones under mild conditions. nih.gov Additionally, 3-phenyl-1-adamantane carboxylic acid is described as a thioester with potential antiviral and anthelmintic properties. biosynth.com
Synthesis of Functionalized Adamantane-Based Ligands
The rigid adamantane cage serves as an excellent scaffold for the construction of multidentate ligands used in coordination chemistry and the design of metal-organic frameworks (MOFs). sciforum.netsciforum.net
A significant development in the synthesis of adamantane-based ligands is the creation of angle-shaped bifunctional ligands through the reaction of this compound with various azoles. mdpi.comnih.govdntb.gov.uaresearchgate.netgrafiati.com This reaction typically occurs in concentrated sulfuric acid, where the adamantane core forms a carbocation at a bridgehead position, which then reacts with the azole. mdpi.comnih.gov This method has been successfully employed with azoles such as 1H-1,2,4-triazole, 3-methyl-1H-1,2,4-triazole, 3,5-dimethyl-1H-1,2,4-triazole, 1H-tetrazole, and 5-methyl-1H-tetrazole. mdpi.comnih.govresearchgate.netgrafiati.com
The resulting ligands, which possess both a carboxylate group and an azole ring, are orthogonally substituted and have been utilized in the preparation of 1D and 2D coordination polymers with copper(II) and nickel(II). mdpi.comnih.gov The structure of these ligands, such as 3-(1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid, has been confirmed by single-crystal X-ray diffraction. mdpi.com These angle-shaped ligands are of interest for creating complex coordination environments for metal ions. mdpi.com
It is noteworthy that while adamantylation of azoles is often achieved through substitution reactions with bromo- or hydroxy-adamantane derivatives, the direct reaction with this compound in a highly acidic medium provides a facile route to these bifunctional adamantane derivatives in good yields. mdpi.com
An alternative route to 3-azolyl-1-adamantanecarboxylic acids involves the reaction of 3-bromo-1-adamantanecarboxylic acid with various azoles. sciforum.netsciforum.netresearchgate.net This method has been used to synthesize derivatives with pyrazole, imidazole, 1,2,4-triazole, benzimidazole, and 1,2,3-benzotriazole. sciforum.netsciforum.netresearchgate.net The reaction is typically carried out by heating a mixture of the bromo-acid and the corresponding azole. sciforum.net The resulting products are useful as ligands for the construction of metal-organic frameworks due to the rigid adamantane linker. sciforum.netsciforum.net The structures of these compounds have been confirmed using NMR and mass spectrometry. sciforum.netsciforum.net
Derivatives of this compound containing peroxy groups have been synthesized. researchgate.net These compounds are prepared by reacting 1-adamantanecarbonyl chloride with functionally substituted alcohols, phenols, amines, and thiols that also contain a peroxide moiety. researchgate.netresearchgate.net This work, carried out by Dikusar and colleagues, has led to a diverse range of new esters, amides, and thioesters with various pharmacophoric fragments. researchgate.net
Advanced Synthetic Approaches
More advanced and efficient synthetic methods for this compound and its derivatives continue to be developed. For instance, an efficient one-pot method has been reported for the synthesis of 1,3-adamantanedicarboxylic acid from this compound. asianpubs.org This dicarboxylic acid can then be converted to 1,3-diaminoadamantane through amidation and subsequent Hofmann degradation. asianpubs.org
Another advanced approach involves the direct conversion of carboxylic acids, including this compound, to alkyl ketones. acs.org This palladium-catalyzed cross-coupling reaction of carboxylic acids with 2-(4-(trifluoroborato)piperidin-1-yl)pyridine provides the corresponding ketones in good yields, demonstrating insensitivity to steric hindrance. acs.org
Furthermore, a process for producing hydroxy adamantane carboxylic acid compounds has been developed. google.com This one-pot process involves the carboxylation of an adamantane compound with carbon monoxide in a strong proton acid, followed by the addition of an oxidizing agent to introduce a hydroxyl group at a bridgehead position. google.com For example, 1-adamantanol can be carboxylated to this compound, which is then oxidized to 3-hydroxy-1-adamantanecarboxylic acid in a high yield. google.com
C-H Functionalization Strategies
The direct functionalization of C(sp³)–H bonds represents a powerful and efficient strategy for modifying the adamantane core. Researchers have explored this approach to introduce aryl groups at the methylene (B1212753) positions of the adamantane scaffold.
In one study, a palladium-catalyzed C-H functionalization was developed for the arylation of the methylene C(sp³)–H bond of an adamantyl scaffold. rsc.org This method utilizes an amide group as a directing group to facilitate the reaction. rsc.org The process begins with this compound, which is converted into an amide derivative bearing an 8-aminoquinoline (B160924) bidentate directing group. rsc.org The reaction of this derivative with an aryl iodide, such as 4-iodoanisole, in the presence of a palladium catalyst and a silver salt as a base, yields the desired arylated product. rsc.org Although initial yields were modest, this strategy demonstrates the feasibility of direct C-H activation for creating complex adamantane derivatives. rsc.org
Another approach involves the reaction of this compound with azoles, which has been shown to be a useful C-H functionalization method. nih.gov This reaction proceeds smoothly to yield bifunctional adamantane derivatives, even though the carboxylic group typically destabilizes the adamantyl cation intermediate. nih.gov
The use of bulky carboxylic acid ligands, such as this compound itself, has been identified as key in certain transition-metal-catalyzed reactions. nih.gov For instance, in a palladium-catalyzed carbonylation reaction, this compound is believed to facilitate the formation of a specific palladium anhydride intermediate, guiding the subsequent reaction pathway. nih.gov
Table 1: C-H Functionalization Reaction Components
| Directing Group | Catalyst System | Coupling Partner | Product Type |
| 8-aminoquinoline amide | Pd(OAc)₂ / AgOAc | Aryl iodide | Arylated adamantyl amide |
| Carboxylic acid | Not applicable (direct reaction) | Azoles | 3-(Azol-1-yl)-1-adamantanecarboxylic acids |
| Not applicable (as ligand) | Palladium catalyst | Not applicable | Carbonylated products |
One-Pot Synthesis Methods for Derivatives
One-pot synthesis methods offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several such methods have been developed for the synthesis of derivatives of this compound.
One notable example is the efficient one-pot synthesis of 1,3-adamantanedicarboxylic acid from this compound. asianpubs.org This method provides a direct route to a key dicarboxylic acid derivative. asianpubs.org Further elaboration of 1,3-adamantanedicarboxylic acid via amidation and Hofmann degradation leads to 1,3-diaminoadamantane. asianpubs.org
Researchers have also developed a one-pot procedure for synthesizing cage alcohols with hydroxy groups at the bridgehead positions from adamantanecarboxylic acids using a MnO₂–H₂SO₄ system. researchgate.netresearchgate.net This reaction can involve both decarboxylation and decarbonylation of the starting acid. researchgate.net
Table 2: One-Pot Synthesis of this compound Derivatives
| Starting Material | Key Reagents | Product |
| This compound | Various (not specified) | 1,3-Adamantanedicarboxylic acid |
| This compound | KMnO₄, then acylation/condensation/decarboxylation reagents, then oxidation | 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid |
| Adamantanecarboxylic acids | MnO₂–H₂SO₄ | Cage alcohols (hydroxy adamantanes) |
Synthesis of Tetravalent Adamantane Derivatives for Multivalent Studies
The tetrahedral geometry and rigidity of the adamantane core make it an ideal scaffold for constructing multivalent molecules for studies of ligand-receptor interactions. An efficient synthetic route has been developed to create novel 1,3,5,7-tetrasubstituted adamantane derivatives. nih.govacs.orgnih.gov
The key steps in this synthesis include:
Initial functionalization of adamantane to create a versatile intermediate, such as triethynyl adamantane. nih.gov
Elaboration of the arms to introduce carboxylic acid functionalities. nih.gov
Protection of the amino group at the 1-position. nih.gov
Activation of the carboxylic acids as NHS-esters to facilitate subsequent coupling to ligands in aqueous media. nih.gov
These tetravalent adamantane scaffolds are designed for the assembly of ligand/marker conjugates, where three arms can bind to target receptors and the fourth can be attached to a reporter molecule for detection or imaging. nih.govacs.org
Table 3: Key Features of Tetravalent Adamantane Scaffolds
| Feature | Description |
| Core Structure | 1,3,5,7-Tetrasubstituted adamantane |
| Geometry | Tetrahedral |
| Functional Groups (Positions 3,5,7) | Three identical arms with activated carboxylic acids (NHS-esters) |
| Functional Group (Position 1) | One arm with a protected amino group |
| Overall Yield | 23% over eight steps from adamantane |
| Application | Scaffolds for multivalent ligand/receptor interaction studies |
Synthesis of Adamantoyl Cellulose (B213188) via Direct Esterification
The modification of biopolymers like cellulose with functional molecules can impart novel properties. The direct esterification of cellulose with this compound (Ad–COOH) results in adamantoyl cellulose, a material with potential biocidal activity. mdpi.comresearchgate.net
This homogeneous synthesis is typically carried out in a solvent system of N,N-dimethylacetamide/LiCl (DMAc/LiCl). mdpi.comresearchgate.net The direct reaction requires an activating agent to facilitate the ester bond formation between the carboxylic acid and the hydroxyl groups of cellulose. Several activating systems have been investigated:
p-Toluenesulfonyl chloride (TsCl) in the presence of pyridine (B92270) (Py): This method has been shown to afford the highest degree of substitution (DS). mdpi.comresearchgate.net The reaction proceeds at 80 °C for 24 hours. mdpi.com The mechanism involves the formation of a mixed anhydride intermediate from the reaction of TsCl with Ad–COOH. mdpi.com
1,1'-Carbonyldiimidazole (CDA): This activating agent results in a lower degree of substitution compared to the TsCl/Py system, particularly at room temperature where the reaction does not proceed effectively. mdpi.comresearchgate.net
N,N'-Dicyclohexylcarbodiimide/4-pyrrolidinopyridine (DCC/PP): This is another activating system used for the esterification. researchgate.net
Alternatively, the use of 1-adamantoyl chloride, the acid chloride derivative of this compound, in the presence of DMA/LiCl/Py, has also been shown to be an effective method, achieving high degrees of substitution. mdpi.comresearchgate.net The degree of substitution of the resulting adamantoyl cellulose can be determined using ¹H NMR spectroscopy on perpropionylated samples, with DS values as high as 2.1 being achieved. researchgate.net
Table 4: Activating Systems for Adamantoyl Cellulose Synthesis
| Activating Agent/Method | Reaction Conditions | Relative Efficacy (Degree of Substitution) |
| p-Toluenesulfonyl chloride (TsCl)/Pyridine | 80 °C, 24 h | Highest |
| 1,1'-Carbonyldiimidazole (CDA) | 80 °C | Lower than TsCl/Py |
| 1-Adamantoyl chloride | DMA/LiCl/Py | High |
Coordination Chemistry and Supramolecular Assemblies
Metal-Organic Frameworks (MOFs) Incorporating 1-Adamantanecarboxylic Acid
The rigid, three-dimensional structure of the adamantane (B196018) cage makes this compound and its derivatives highly valuable building blocks, or "linkers," in the construction of Metal-Organic Frameworks (MOFs). These crystalline materials, formed by the self-assembly of metal ions or clusters with organic ligands, are of significant interest for their porosity and potential applications in gas storage, separation, and catalysis.
Utilizing Adamantane Carboxylic Acid Derivatives as Linkers
Adamantane-based ligands are prized in MOF chemistry for their rigidity and well-defined tetrahedral geometry. researchgate.net Unlike flexible aliphatic chains or flat aromatic rings, the adamantane moiety acts as a rigid configurational anchor, precisely controlling the orientation of the coordinating carboxylate groups. researchgate.net This structural pre-organization is crucial for designing and synthesizing highly ordered, three-dimensional frameworks with predictable topologies and large surface areas. researchgate.net
Derivatives such as 1,3,5,7-adamantanetetracarboxylic acid are frequently employed to create MOFs with high symmetry and porosity. researchgate.netnih.gov The tetrahedral arrangement of the carboxylate groups directs the formation of complex, stable networks when coordinated with metal centers. researchgate.net The non-polar adamantane backbone also introduces hydrophobicity into the resulting MOF structure, which can be advantageous for specific applications. researchgate.net The combination of different functional groups, such as azole and carboxylate moieties on a single adamantane scaffold, allows for the creation of bifunctional linkers that can generate MOFs with mixed coordination environments from a single-ligand system. nih.gov
Design of Mixed-Ligand Copper(II) Metal-Organic Frameworks
Mixed-ligand or heteroleptic MOFs, which incorporate more than one type of organic linker, offer a strategy to create more complex structures with tailored properties. Adamantane carboxylates have been successfully used in conjunction with other ligands to build robust frameworks, particularly with copper(II) ions.
One approach involves combining a rigid tetratopic linker, 1,3,5,7-adamantanetetracarboxylic acid (H₄-adtc), with nitrogen-containing bistriazole ligands to construct neutral, heteroleptic copper(II) MOFs. acs.orgnih.gov In these structures, tetranuclear dihydroxo copper clusters, {Cu₄(OH)₂}, act as secondary building units. acs.orgnih.gov The adamantane carboxylate and the triazole ligands bridge these copper clusters, forming intricate 3D frameworks. acs.org For example, in the complex [Cu₄(OH)₂(tr₂ad)₂(H-adtc)₂(H₂O)₂]·3H₂O (where tr₂ad is 1,3-bis(1,2,4-triazol-4-yl)adamantane), the deprotonated adamantane carboxylate acts as a three-connected node, linking the six-connected copper clusters into a layered hexagonal motif. acs.orgnih.gov
The use of mixed-ligand systems allows for fine-tuning of the framework's architecture and properties, which is more challenging to achieve with single-ligand systems. nih.gov
Catalytic Activity of MOFs
The porous nature and tunable active sites of MOFs make them promising candidates for heterogeneous catalysis. While the field is broad, specific examples highlight the catalytic potential of MOFs built with adamantane-based linkers.
Host-Guest Chemistry and Cyclodextrin (B1172386) Inclusion Complexes
The hydrophobic, cage-like structure of this compound makes it an ideal "guest" molecule for various "host" systems in supramolecular chemistry. Its interactions with cyclodextrins are a classic example of host-guest complexation driven primarily by the hydrophobic effect.
Complexation with Cyclohexaamylose (B7824490) and Cyclodextrins
Spectrophotometric and pH potentiometric studies have demonstrated that this compound and its corresponding carboxylate anion form stable inclusion complexes with both cyclohexaamylose (α-cyclodextrin) and cycloheptaamylose (β-cyclodextrin) in aqueous solutions. nih.govacs.org The hydrophobic adamantane moiety fits snugly into the nonpolar cavity of the cyclodextrin host, displacing water molecules and leading to a thermodynamically favorable association.
Research has provided detailed structural insights into these complexes. With β-cyclodextrin, this compound forms an inclusion adduct where two guest molecules are accommodated within a dimer of two cyclodextrin units, designated as (adm-1-COOH)₂⊂CD₂. nih.govresearchgate.netmdpi.com In this arrangement, the β-cyclodextrin hosts form a truncated cone-shaped cavity that encapsulates the adamantane guests. nih.govresearchgate.netmdpi.com The stoichiometry and stability of these complexes are fundamental to their potential applications in areas like drug delivery. nih.gov
Below is a table summarizing the thermodynamic complex formation constants (K) for this compound and its carboxylate with cyclodextrins.
| Guest Molecule | Host Molecule | Log K |
| This compound | Cyclohexaamylose | 3.23 |
| 1-Adamantanecarboxylate | Cyclohexaamylose | 3.93 |
| This compound | Cycloheptaamylose | 4.33 |
| 1-Adamantanecarboxylate | Cycloheptaamylose | 4.75 |
Table based on reported thermodynamic complex formation constants. nih.gov
Impact of Substituents on Supramolecular Aggregates
The self-assembly and crystal packing of this compound can be systematically modified by introducing substituents onto the adamantane cage. These modifications alter the intermolecular interactions, such as van der Waals forces and hydrogen bonding, that govern the formation of supramolecular aggregates. nih.govacs.org
A study on a series of adamantanecarboxylic acids with varying numbers of methyl groups (this compound, 3,5-dimethyladamantane-1-carboxylic acid, and 3,5,7-trimethyl-1-adamantanecarboxylic acid) revealed significant changes in their crystal packing. nih.govacs.org While all three compounds form dimers via hydrogen bonds between their carboxylic acid groups, the addition of methyl substituents strongly influences the directionality and arrangement of these dimers. nih.gov This leads to distinct supramolecular architectures, including tapes, grids, and zigzag patterns. acs.org
However, when these substituted adamantane carboxylic acids are co-crystallized with a coformer like 4,4′-azopyridine, the resulting multicomponent aggregates show more robust and tolerant packing. nih.govacs.org This demonstrates that while substituents have a profound effect on the aggregation of the single components, their impact can be modulated in more complex, multicomponent systems. This ability to fine-tune the directionality of adamantane assemblies is crucial for designing functional materials with specific structural properties. acs.org
pH-Dependent Binding Phenomena
The binding behavior of this compound within host molecules, such as polyhedral coordination cages, can be significantly influenced by pH. This phenomenon arises from the ionization state of the carboxylic acid group. In aqueous solutions, guest binding is often driven by the hydrophobic effect of the adamantane group. However, as the pH of the solution increases, the carboxylic acid group deprotonates to form the carboxylate anion. This introduction of a negative charge leads to stronger solvation of the guest molecule by polar water molecules, which can compete with and reduce the binding affinity inside the hydrophobic cavity of a host. Conversely, at lower pH, the protonated, neutral form of the acid is less strongly solvated, favoring its inclusion within a nonpolar host cavity. This reversible, pH-triggered uptake and release has potential applications in areas like controlled release systems.
Computational Studies on Binding Energies and Affinities
Computational chemistry provides powerful tools for understanding the forces that govern the binding of this compound with various hosts. Methods such as Density Functional Theory (DFT) are employed to calculate the binding energies and affinities, offering insights that complement experimental data. nih.govrsc.org These calculations can dissect the binding event into constituent energy components, including electrostatic interactions, van der Waals forces, and solvation effects. nih.gov
For instance, the binding of this compound to cyclodextrins, a common host system, is stabilized by the hydrophobic effect and van der Waals interactions. acs.org Experimental thermodynamic data obtained through techniques like microcalorimetry for the complexation with β-cyclodextrin reveals the contributions of enthalpy and entropy to the binding free energy. nih.gov Computational models can further illuminate these interactions at an atomic level.
Below is a table of experimentally determined thermodynamic parameters for the binding of this compound with β-cyclodextrin.
| Parameter | Value | Units |
| Association Constant (K_a) | 3.26 x 10⁴ | M⁻¹ |
| Dissociation Constant (K_d) | 31 | µM |
| Gibbs Free Energy (ΔG) | -25.76 | kJ mol⁻¹ |
| Enthalpy (ΔH) | 11841.0 | J mol⁻¹ |
| Data obtained at 25.0 °C in 100 mM phosphate (B84403) buffer at pH 7.2. |
Molecular Recognition Studies
Molecular recognition is fundamental to supramolecular chemistry, detailing how molecules selectively bind to one another. This compound serves as a model guest for studying the non-covalent interactions that underpin these processes.
Hydrogen Bonding and Electrostatic Interactions in Supramolecular Structures
Hydrogen bonding is a primary directional force in the supramolecular assemblies of this compound. nih.govrsc.org The carboxylic acid functional group is a potent hydrogen bond donor and acceptor, enabling the formation of highly ordered solid-state structures. nih.gov Single-crystal X-ray diffraction studies have shown that Coulombic (electrostatic) interactions from hydrogen bonding provide the most significant energetic contributions to the stability of these frameworks. nih.gov
Formation of Homosynthons and Heterosynthons
The concept of supramolecular synthons is used to describe the spatial arrangement of intermolecular interactions. This compound readily forms a robust and predictable homosynthon . Specifically, two molecules of the acid interact via a pair of [O–H···O] hydrogen bonds between their carboxylic acid groups, forming a classic dimeric structure. nih.govacs.org This dimer is a common and stable motif in the crystal structures of carboxylic acids. nih.gov
When this compound is co-crystallized with other molecules (coformers) that possess complementary hydrogen bonding sites, heterosynthons are formed. nih.govacs.org For example, in cocrystals with 4,4′-azopyridine, a three-component assembly is formed via [O–H···N] hydrogen bonds between the carboxylic acid and the nitrogen on the pyridine (B92270) ring. nih.govacs.org The formation of these heterosynthons demonstrates the principles of crystal engineering, where different building blocks can be combined to create novel supramolecular structures with tailored properties. nih.gov
| Synthon Type | Interacting Groups | Hydrogen Bond Type | Resulting Structure |
| Homosynthon | Carboxylic acid + Carboxylic acid | [O–H···O] | Dimer |
| Heterosynthon | Carboxylic acid + Pyridine | [O–H···N] | Cocrystal Assembly |
Applications in Medicinal Chemistry and Biological Activity
Antimicrobial and Antiviral Activities of Derivatives
The adamantane (B196018) moiety has been a key structural component in the development of various antimicrobial and antiviral agents. Its derivatives have shown promise in combating a range of pathogens, including bacteria and viruses.
Derivatives of 1-adamantanecarboxylic acid have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Studies on hydrazide-hydrazones incorporating a 1-adamantane carbonyl group revealed that several compounds possess potent antibacterial properties. mdpi.com
In one study, a series of newly synthesized adamantane derivatives were tested for their in vitro antimicrobial activity. The majority of these compounds were effective against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) and Minimal Bactericidal Concentrations (MBCs) ranging from 62.5 µg/mL to 1000 µg/mL and 250 µg/mL to >1000 µg/mL, respectively. mdpi.com Notably, certain Schiff bases and the hydrazide of this compound were identified as having the highest antibacterial potential against all tested Gram-positive strains. mdpi.comresearchgate.net For instance, one Schiff base derivative showed particular potency against S. epidermidis ATCC 12228 with a MIC of 62.5 µg/mL. mdpi.com
The activity extends to Gram-negative bacteria as well. The hydrazide of this compound and certain nitrophenyl-substituted Schiff bases inhibited the growth of all tested Gram-negative bacterial strains, with MIC values between 125–1000 µg/mL. mdpi.com The hydrazide derivative was the most active in this group, showing a moderate effect with MICs of 125–500 µg/mL. mdpi.com Other research has also confirmed that this compound itself can effectively inhibit the growth of Gram-positive bacteria and shows a weaker, though still present, inhibitory effect on some Gram-negative bacteria. medchemexpress.com For example, at a concentration of 1000 mg/mL, it completely stopped the growth of Bacillus cereus, Bacillus subtilis, Enterococcus faecalis, Micrococcus luteus, and Citrobacter freundii. medchemexpress.com
| Compound Type | Bacterial Type | MIC Range (µg/mL) | MBC Range (µg/mL) | Notable Susceptible Strains |
|---|---|---|---|---|
| Hydrazide-hydrazones / Schiff Bases | Gram-Positive | 62.5 - 1000 | 250 - >1000 | S. epidermidis, S. aureus |
| Hydrazide of this compound | Gram-Negative | 125 - 500 | 250 - 1000 | B. bronchiseptica |
| This compound | Gram-Positive | ~1000 (mg/mL) | Not Specified | B. cereus, B. subtilis, E. faecalis |
| This compound | Gram-Negative | >1000 (mg/mL) | Not Specified | C. freundii, P. aeruginosa |
The adamantane scaffold is famously associated with antiviral drugs. Amine derivatives of adamantane, such as Amantadine (B194251) and Rimantadine, have been used as antiviral agents. mdpi.comresearchgate.net Research has also explored other adamantane derivatives for their potential against viruses, particularly the influenza A virus. mdpi.comnih.gov Studies have been conducted to assess the antiviral activity of synthetic adamantane derivatives against pandemic influenza A (H1N1) strains, including those resistant to rimantadine. nih.govresearchgate.net It was found that introducing new functional groups, such as histidine, serine, and lipoic acid, to the adamantane structure could inhibit rimantadine-resistant strains of the influenza A (H1N1) pdm09 virus in vivo, increasing the lifespan of infected mice. nih.govresearchgate.net While much of the foundational research focused on amino derivatives, the broader class of adamantane compounds, including those derived from this compound, continues to be a subject of interest for developing new antiviral agents. nih.gov
The antimicrobial activity of this compound and its derivatives is believed to be linked to their interaction with bacterial cell membranes. mdpi.commedchemexpress.com The lipophilic nature of the adamantane cage facilitates its insertion into the lipid bilayer of the cell membrane. This interaction can disrupt the membrane's structure and function. The proposed mechanism of action involves altering the permeability of the bacterial cell membrane. medchemexpress.com This "membranotropic activity" can lead to leakage of essential intracellular components and ultimately cell death. mdpi.com
Anticancer and Anti-inflammatory Properties
Beyond their antimicrobial effects, adamantane derivatives have been investigated for their potential in treating other significant diseases. The structural features of this compound have been leveraged to design compounds with anticancer and anti-inflammatory activities. mdpi.comresearchgate.net
A series of adamantane-containing molecules, including amides and esters, were designed and synthesized as anti-inflammatory agents. nih.gov When evaluated for their ability to inhibit phlogistic-induced mouse paw edema, some of these compounds exhibited anti-inflammatory activity comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac. nih.gov One particular derivative was found to be highly active in inhibiting inflammation induced by Baker's yeast, a process involving the lipoxygenase and/or complement systems, which is a property often absent in selective cyclooxygenase inhibitors. nih.gov Adapalene, another adamantane derivative, is also recognized for its anti-inflammatory activity and is used in dermatological applications. mdpi.com
In the realm of oncology, numerous adamantane derivatives have been reported to possess anticancer activity. mdpi.comresearchgate.net The incorporation of the adamantane group into various molecular scaffolds is a strategy employed in the design of potential new anticancer drugs.
Antidiabetic and Metabolic Effects
The therapeutic potential of this compound derivatives extends to metabolic disorders, including diabetes. mdpi.comresearchgate.net Several adamantane derivatives, such as Vildagliptin and Saxagliptin, are established drugs used in the treatment of type 2 diabetes mellitus. mdpi.com Research has also shown that certain adamantane derivatives can significantly decrease glucose levels in blood serum. mdpi.com While some derivatives like 1-adamantanamine have been shown to stimulate insulin (B600854) release, substitution of the amino group with a carboxyl group, as in this compound, was found to decrease this particular effect, indicating that the specific functional groups attached to the adamantane core are critical for the mechanism of action. nih.gov
A significant area of research into the antidiabetic and metabolic effects of this compound derivatives has been their role as inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1). nih.gov DGAT1 is a crucial enzyme that catalyzes the final step in triglyceride synthesis. nih.govindexcopernicus.com Inhibiting this enzyme is an attractive strategy for treating obesity and type 2 diabetes. researchgate.net
Scientists have developed and optimized a series of this compound derivatives that exhibit potent DGAT1 inhibitory activity. nih.gov One optimized compound, referred to as 43c in a study, demonstrated excellent in vitro activity with an IC50 value of 5 nM against both human and mouse DGAT1. nih.gov This compound also showed promising druggability and safety profiles. researchgate.netnih.gov In in vivo studies using animal models, this DGAT1 inhibitor significantly reduced plasma triglyceride levels, lowered body weight gain, and decreased the glucose area under the curve (AUC) in diet-induced obese mice. nih.gov These findings underscore the potential of this compound derivatives as therapeutic agents for managing obesity and diabetes through the inhibition of DGAT1. nih.govnih.gov
| Target | IC50 Value | Observed In Vivo Effects (Rodent Models) |
|---|---|---|
| Human DGAT1 | 5 nM | Reduced plasma triglycerides, reduced body weight gain, lowered glucose AUC |
| Mouse DGAT1 | 5 nM |
Neurological Applications
While direct neurological applications of this compound are not extensively documented, its structural derivatives, notably amantadine and memantine (B1676192), have established roles in the management of neurological disorders.
The primary mechanism through which adamantane derivatives exert their neurological effects is via interaction with N-methyl-D-aspartate (NMDA) receptors. Amantadine and memantine are well-characterized as NMDA receptor antagonists. nih.gov They act as non-competitive channel blockers, binding within the ion channel of the receptor to prevent the excessive influx of calcium ions that can lead to excitotoxicity and neuronal damage. nih.gov The binding affinity of these aminoadamantane derivatives to the PCP binding site of the NMDA receptor ion-channel complex has been studied in various brain regions. nih.gov
The relevance of the adamantane scaffold to Parkinson's disease treatment is principally through the therapeutic use of amantadine. Amantadine provides moderate improvement in the motor symptoms of Parkinson's disease. Its mechanism of action is believed to be related to its function as an NMDA receptor antagonist, which can help to modulate glutamatergic neurotransmission in the basal ganglia. While research into other neuroprotective agents for Parkinson's disease is ongoing, the clinical application of adamantane-based compounds is currently centered on amantadine.
Enzyme Inhibition
This compound has been identified as an inhibitor of the phenyl ester hydrolysis of cycloheptaamylose. This inhibitory activity highlights the compound's potential to interact with and modulate the function of certain enzymes. The bulky and hydrophobic adamantane cage likely plays a role in its binding to the active site of the enzyme, thereby preventing the hydrolysis of the phenyl ester substrate.
Ceramide Kinase (CerK) Inhibition
Ceramide kinase (CerK) is a crucial enzyme that phosphorylates the bioactive lipid ceramide to produce ceramide-1-phosphate (C1P). frontiersin.orgresearchgate.net This process is a key regulator of cellular ceramide levels, a lipid involved in processes like apoptosis (programmed cell death). frontiersin.orgnih.gov CerK and its product, C1P, have been implicated in various cellular signaling pathways, including cell survival and proliferation. frontiersin.org
Derivatives of this compound have been identified as potent inhibitors of CerK. A notable example is adamantane-1-carboxylic acid (2-benzoylamino-benzothiazol-6-yl)amide, also known as NVP-231. researchgate.net This compound is a specific, reversible, and competitive inhibitor of CerK, acting in the low nanomolar range on both purified and cellular CerK. researchgate.net By blocking the enzyme, NVP-231 prevents the phosphorylation of ceramide, leading to a decrease in endogenous C1P levels and a corresponding increase in ceramide levels. researchgate.netnih.gov
The inhibition of CerK has shown potential in therapeutic areas, particularly in oncology. In cisplatin-resistant ovarian cancer cells, which exhibit increased CerK levels and decreased ceramide, inhibition of the enzyme suppressed cell growth and induced apoptosis. nih.gov The use of a CerK inhibitor like NVP-231 can augment the efficacy of chemotherapeutic agents such as cisplatin. nih.gov Furthermore, when combined with other inhibitors of ceramide metabolism, such as tamoxifen, NVP-231 can synergistically elevate ceramide levels and reduce cell growth. researchgate.net Research has also demonstrated that CerK inhibition can impair insulin-like growth factor 1 (IGF-1)-mediated survival signals, which are essential for the development of certain progenitor cells. frontiersin.org
| Compound | Inhibition Target | Effect | Significance |
| Adamantane-1-carboxylic acid (2-benzoylamino-benzothiazol-6-yl)amide (NVP-231) | Ceramide Kinase (CerK) | Competitively inhibits ceramide binding, reducing C1P levels and increasing ceramide levels. researchgate.net | Suppresses growth and induces apoptosis in cancer cells; enhances efficacy of chemotherapy. nih.gov |
Drug Development and Design
Use as a Lipophilic Substituent to Improve Binding Properties
The adamantane moiety, derived from compounds like this compound, is frequently incorporated into drug candidates to enhance their lipophilicity. nih.gov This bulky, rigid, and highly lipophilic hydrocarbon structure is often referred to as a "lipophilic bullet". nih.gov Increasing a molecule's hydrophobicity can significantly improve its ability to bind to biological targets. researchgate.net
This enhancement in binding often occurs when the target protein, such as an enzyme or receptor, possesses a lipophilic or hydrophobic cleft near its active site. nih.gov The adamantane group can fit into this pocket, establishing favorable van der Waals interactions and displacing water molecules, which can lead to a significant increase in binding affinity and potency. This strategy has been successfully employed in the design of various therapeutic agents, including inhibitors for enzymes like diacylglycerol acyltransferase 1 (DGAT1) and glucocerebrosidase. nih.govnih.gov By serving as a hydrophobic anchor, the adamantane group ensures a more stable and effective interaction between the drug and its target. nih.gov
Modification of Bioavailability
The introduction of an adamantane group can substantially modify the pharmacokinetic profile of a drug, including its bioavailability. nih.gov By increasing the lipophilicity of a parent compound, the adamantane moiety can enhance its ability to cross biological membranes, which may lead to improved absorption from the gastrointestinal tract following oral administration. researchgate.netnih.gov
Synthesis of Key Intermediates for Pharmaceutical Compounds (e.g., Saxagliptin)
This compound serves as a crucial starting material for the synthesis of key intermediates used in the production of important pharmaceutical compounds, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. magtechjournal.comresearchgate.netscispace.com Saxagliptin is a widely used medication for the treatment of type 2 diabetes. scispace.com
| Starting Material | Key Intermediate(s) | Final Intermediate | Reported Overall Yield | Reference |
| This compound | 1-Adamantyl methyl ketone; 2-(3-hydrox-1-adamantyl)-2-hydroxyimino acetic acid | N-BOC-3-hydroxyadamantylglycine | 36% | magtechjournal.com |
| This compound | 3-Hydroxy-1-adamantanecarboxylic acid; 3-Hydroxy-1-acetyladamantane | 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid | ~60% | researchgate.netscispace.com |
Scaffolds for Multivalent Ligand-Receptor Interactions
The adamantane cage, with its rigid and well-defined tetrahedral geometry, serves as an excellent scaffold for the development of multivalent ligands. nih.govnih.gov Multivalency is a powerful concept in medicinal chemistry where multiple copies of a ligand are attached to a central core. This arrangement allows the multivalent molecule to bind simultaneously to multiple receptor sites on a cell surface or protein, leading to a dramatic increase in binding affinity and specificity compared to the individual (monovalent) ligand. nih.gov
Derivatives of this compound are used to create these scaffolds. The bridgehead positions of the adamantane nucleus can be functionalized to attach multiple ligands in a precise spatial orientation. nih.govnih.gov For example, scaffolds have been designed that expose three carboxylic acid groups in a defined tripodal geometry, which can then be conjugated to targeting ligands. nih.gov A fourth position can be functionalized with a different group, allowing for the attachment of effector molecules like imaging agents or toxins. nih.govnih.gov The rigidity of the adamantane core ensures that the attached ligands are held in the proper geometry for optimal interaction with their biological target, a critical factor for achieving the desired multivalent effect. nih.gov This approach is being explored for applications in areas such as tumor targeting. nih.gov
Materials Science Applications
Polymer Chemistry
The incorporation of the bulky and rigid adamantyl group from 1-adamantanecarboxylic acid into polymer structures significantly influences their physical and chemical properties. This has led to its use both as an additive and a fundamental building block in polymer synthesis.
This compound serves as a valuable additive in polycondensation reactions for the synthesis of conjugated polymers, which are of interest for optoelectronic applications . The introduction of the bulky adamantane (B196018) moiety can disrupt excessive polymer chain packing, thereby influencing the polymer's solubility and morphology without significantly altering its electronic properties. This controlled disruption is crucial for processing these polymers for use in electronic devices. The rigid nature of the adamantane cage can also enhance the thermal stability and glass transition temperature (Tg) of the resulting polymers usm.eduepa.gov.
Key Research Findings:
Improved Solubility: The presence of the adamantyl group can increase the solubility of conjugated polymers in common organic solvents, which is a significant advantage for solution-based processing techniques.
Enhanced Thermal Stability: Polymers incorporating adamantane structures often exhibit higher decomposition temperatures and glass transition temperatures compared to their non-adamantane-containing counterparts usm.eduepa.gov.
Morphological Control: As an additive, it can influence the solid-state packing of polymer chains, which in turn affects the material's electronic and optical properties.
This compound and its derivatives are utilized as monomers or building blocks in the synthesis of various polymers, most notably coordination polymers mdpi.commdpi.com. The rigid, three-dimensional structure of the adamantane cage provides a well-defined and robust scaffold for constructing complex polymeric architectures usm.edu. By functionalizing this compound with other coordinating groups, such as azoles, bifunctional ligands can be created. These ligands can then be reacted with metal ions to form one-dimensional (1D) and two-dimensional (2D) coordination polymers mdpi.commdpi.com.
The resulting polymers often exhibit enhanced thermal stability and can possess interesting catalytic or material properties. For instance, coordination polymers synthesized from 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid have been shown to act as catalysts in organic reactions mdpi.com. The adamantane unit's rigidity and defined geometry contribute to the formation of predictable and stable polymeric frameworks.
Table 1: Examples of Coordination Polymers Derived from this compound Derivatives This table is interactive. You can sort and filter the data.
| Ligand | Metal Ion | Polymer Dimensionality | Resulting Polymer Formula | Reference |
|---|---|---|---|---|
| 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (trzadc) | Copper(II) | 1D & 2D | [Cu₂(trzadc)₄(H₂O)₀.₇]∙DMF∙0.3H₂O | mdpi.com |
| 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (trzadc) | Copper(II) | 1D | [Cu(trzadc)₂(MeOH)]∙MeOH | mdpi.com |
| 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (trzadc) | Nickel(II) | 1D | [Ni(trzadc)₂(MeOH)₂] | mdpi.com |
Nanomaterials Synthesis
In the realm of nanotechnology, surface-stabilizing agents are crucial for controlling the size, shape, and stability of nanoparticles during their synthesis. This compound has proven to be an effective stabilizer in the creation of certain metal nanoparticles.
This compound is employed as a stabilizer in the colloidal synthesis of monodisperse and highly crystalline cobalt-platinum (CoPt₃) nanoparticles and porous platinum nanoparticles . In the synthesis of CoPt₃ nanoparticles, this compound acts as a capping agent, adsorbing to the surface of the growing nanoparticles. This prevents their uncontrolled growth and aggregation, leading to a narrow particle size distribution. The bulky adamantane group provides effective steric hindrance, which is key to achieving stable, well-dispersed nanoparticles.
Similarly, in the synthesis of porous platinum nanoparticles, this compound can be used to protect active surface sites, influencing the final morphology and porosity of the material. The use of such bulky ligands is a strategy to create and maintain high surface area structures that are desirable in catalytic applications.
Table 2: Role of this compound in Nanoparticle Synthesis This table is interactive. You can sort and filter the data.
| Nanoparticle Type | Function of this compound | Key Outcome |
|---|---|---|
| Cobalt-Platinum (CoPt₃) | Stabilizer / Capping Agent | Monodisperse, highly crystalline nanoparticles |
Industrial Oils and Lubricants
The exceptional thermal and thermo-oxidative stability of the adamantane structure has led to its investigation in the formulation of high-performance synthetic oils and lubricants.
Esters derived from adamantanecarboxylic acids are considered promising components for the base stocks of industrial synthetic oils researchgate.net. These adamantane-containing esters exhibit high thermal and thermo-oxidative stability, which is a critical property for lubricants operating under extreme temperatures and harsh conditions researchgate.net. The rigid, cage-like structure of adamantane imparts a high resistance to degradation at elevated temperatures.
By synthesizing diesters and triesters of various adamantanecarboxylic acids with different alcohols, it is possible to tailor the viscosity-temperature properties of the resulting lubricant base stocks researchgate.net. Research has shown that these esters can have pour points below -40°C and high indices of thermo-oxidative stability, making them suitable for applications requiring a wide operating temperature range researchgate.net. The incorporation of these adamantane derivatives can significantly enhance the performance and lifespan of synthetic lubricants.
Table 3: Properties of Lubricant Components Derived from Adamantane Carboxylic Acids This table is interactive. You can sort and filter the data.
| Adamantane Derivative | Ester Type | Key Properties | Potential Application | Reference |
|---|---|---|---|---|
| 1,3,5-Adamantanetriol and C4-C6 aliphatic acids | Triesters | Pour points below -40°C, Viscosity at 100°C: 4.361-9.912 mm²/s, Thermo-oxidative stability: 221.6–240.3°C | High-temperature lubricating oils | researchgate.netresearchgate.net |
Computational and Theoretical Studies
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-adamantanecarboxylic acid, DFT studies have focused on its dimeric forms to understand complexation, stability, and electronic properties.
The ability of this compound to form dimers through hydrogen bonding is crucial to its structural chemistry. DFT calculations have been employed to quantify the energetics of this dimerization. Studies have utilized functionals like B3LYP and WB97XD to compute the complexation energies.
The corrected complexation energies for the this compound dimer are significantly influenced by the computational method, particularly with the inclusion of dispersion corrections. The binding is primarily achieved through a strong O2-H3···O4' hydrogen bond geometry. The results indicate that the dimeric form is highly favorable, with a complexation energy of -23.75 kcal/mol calculated using the B3LYP method with Grimme's dispersion correction. This strong binding ability is attributed to the interaction between atoms with high electronegativity in the carboxylic acid groups.
| Functional | Energy (without dispersion) | Energy (with dispersion) |
|---|---|---|
| B3LYP | -20.35 | -23.75 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap (ΔE), provide insights into the kinetic stability and chemical reactivity of a molecule. A larger HOMO-LUMO gap implies higher stability and lower reactivity.
For the this compound monomer, the HOMO-LUMO gap has been calculated using DFT methods. These calculations help in understanding the molecule's electronic properties and its potential for chemical reactions. The reactivity of a molecule can often be gauged by this energy difference; a smaller gap suggests the molecule is more polarizable and more reactive. wuxibiology.com
| Functional | HOMO | LUMO | Energy Gap (ΔE) |
|---|---|---|---|
| B3LYP | -7.79 | -0.57 | 7.22 |
| WB97XD | -9.10 | -1.25 | 7.85 |
Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and to predict how it will interact with other species. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the MEP analysis reveals that the most negative electrostatic potential is concentrated around the oxygen atoms of the carboxylic group, indicating these are the primary sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group exhibits a positive potential, marking it as a site for nucleophilic interaction. This charge distribution is fundamental to the formation of hydrogen-bonded dimers and other intermolecular interactions. semanticscholar.org
Molecular Dynamics (MD) Simulations
While specific, in-depth molecular dynamics (MD) simulation studies focusing solely on this compound were not prominently available in the searched literature, MD simulations are a widely used technique to study the dynamic behavior of molecules, including conformational changes, solvation processes, and interactions within larger systems over time. frontiersin.orgnih.gov Such simulations could provide valuable insights into the behavior of this compound in different environments.
Quantum Computational (QC) Calculations
Quantum computational (QC) calculations encompass a broad range of methods, including the DFT studies mentioned previously. While extensive studies using other specific QC methods for this compound were not identified in the search, quantum-chemical calculations have been performed on various derivatives to determine properties like the energies of formation for different isomers. researchgate.net These calculations are vital for understanding the relative stability and electronic structure of molecules.
Modeling of Disordered Phases
This compound is known to exhibit an order-disorder phase transition at 250 K. nih.gov Computational modeling, particularly using Reverse Monte Carlo (RMC) refinement of total neutron scattering data, has been instrumental in characterizing the structure of its disordered high-temperature phase. nih.govcore.ac.uk
In its crystalline form, the compound exists as a dimer. core.ac.uk The high-temperature phase is characterized by dynamic orientational disorder, where the adamantyl groups of the dimers are disordered over two distinct sites. nih.govcore.ac.uk This model suggests that while the position of the dimer's center is fixed within the crystal lattice, the adamantyl portion rapidly reorients between two preferred orientations. The RMC modeling indicates no significant correlation between the orientations of neighboring molecules, suggesting that the intermolecular potential is strongly dependent on the orientation of a single molecule but only weakly affected by the orientations of its neighbors. nih.govcore.ac.uk The hydrogen bonds within the carboxylic acid dimer remain intact, restricting rotation and causing the dimer to behave as a rigid, elongated cylinder that rotates about its long axis. core.ac.uk
Advanced Characterization Techniques for 1 Adamantanecarboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-adamantanecarboxylic acid, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the adamantane (B196018) cage. Due to the high symmetry of the adamantane structure, the protons can be categorized into groups based on their position relative to the carboxylic acid substituent. Typically, the spectrum shows three main groups of signals for the adamantyl protons, in addition to the signal for the acidic proton of the carboxyl group. The acidic proton is notably deshielded and appears as a broad singlet at a high chemical shift, often above 11 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound typically shows signals for the quaternary carbon attached to the carboxyl group, the methine carbons, and the methylene (B1212753) carbons of the adamantane cage, as well as the carbonyl carbon of the carboxylic acid group.
| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Assignment | Shift (ppm) |
| COOH | ~11-12 |
| CH (adamantane) | ~2.03 |
| CH₂ (adamantane, equatorial) | ~1.91 |
| CH₂ (adamantane, axial) | ~1.72 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |
Single-Crystal X-ray Diffraction (SCXRD)
Single-Crystal X-ray Diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on this compound have revealed detailed information about its molecular and crystal structure.
The crystal structure of this compound has been determined at different temperatures. At both 173 K and 280 K, the compound crystallizes in the triclinic space group P-1. cdnsciencepub.com At the lower temperature, the structure is ordered, while at room temperature, the molecule exhibits disorder. cdnsciencepub.com In the high-temperature phase, the adamantyl group occupies two distinct orientations. cdnsciencepub.com The molecules form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups. cdnsciencepub.com
| Crystal Data for this compound | |
| Parameter | Value at 173 K |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.452 |
| b (Å) | 6.681 |
| c (Å) | 11.510 |
| α (°) | 80.84 |
| β (°) | 87.22 |
| γ (°) | 74.11 |
| Volume (ų) | 471.10 |
| Data sourced from a study by Bélanger-Gariépy et al. cdnsciencepub.com |
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion and various fragment ions. The fragmentation of carboxylic acids often involves the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org For this compound, a prominent peak is observed at a mass-to-charge ratio (m/z) of 135, which corresponds to the adamantyl cation formed by the loss of the carboxyl group. nih.govnih.gov
| Key Mass Spectrometry Fragments | |
| m/z | Assignment |
| 180 | Molecular Ion [M]⁺ |
| 135 | [M - COOH]⁺ (Adamantyl cation) |
| 93 | Fragment of adamantyl cage |
| 79 | Fragment of adamantyl cage |
| Note: The relative intensities of the peaks can vary depending on the ionization method and conditions. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands for the carboxylic acid group.
A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.comechemi.com The C=O stretching vibration of the carbonyl group appears as a strong, sharp peak around 1700 cm⁻¹. echemi.com The C-O stretching and O-H bending vibrations are also observed at lower wavenumbers. orgchemboulder.com
| Characteristic IR Absorption Bands | |
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H stretch (hydrogen-bonded) | 2500-3300 (broad) |
| C-H stretch (adamantane) | ~2850-2950 |
| C=O stretch | ~1700 |
| C-O stretch / O-H bend | ~1200-1450 |
Ultrasonic Velocimetry
There is currently a lack of specific research data on the application of ultrasonic velocimetry to the study of this compound and its derivatives in the public domain. This technique is typically used to investigate the physicochemical properties of solutions, such as molecular interactions, by measuring the speed of sound through the medium.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and semi-volatile compounds like this compound, often after derivatization to increase volatility.
The retention time in the gas chromatogram provides a characteristic identifier for the compound under specific chromatographic conditions. The Kovats retention index is a more standardized measure. For this compound, the standard non-polar Kovats retention index is reported to be 1433. nih.govnih.gov The mass spectrometer provides fragmentation patterns that confirm the identity of the eluted compound.
| GC-MS Data | |
| Parameter | Value |
| Kovats Retention Index (Standard Non-polar) | 1433 nih.govnih.gov |
| Top m/z Peak | 135 nih.govnih.gov |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a solid material and can be used for phase identification. While single-crystal XRD provides the detailed structure of a single crystal, PXRD is performed on a polycrystalline sample and provides a diffraction pattern that is a fingerprint of the crystalline phase. This technique is particularly useful for studying phase transitions and polymorphism in materials. For instance, PXRD has been utilized to investigate the temperature-dependent phase transitions of adamantane derivatives like 1-iodoadamantane, revealing complex structural transformations between different crystalline phases upon cooling and heating. ucl.ac.uk Although specific PXRD patterns for this compound are not extensively reported in readily available literature, the known crystal structure from SCXRD allows for the theoretical calculation of its powder diffraction pattern.
Future Research Trajectories for this compound
The rigid, three-dimensional structure of this compound has established it as a valuable scaffold in medicinal chemistry and materials science. Its unique cage-like structure imparts desirable properties such as high lipophilicity and thermal stability, which can enhance the characteristics of molecules it is incorporated into. While significant progress has been made, the full potential of this compound is still being explored. This article outlines key future directions and identifies existing research gaps, focusing on novel derivatizations, mechanistic studies, sustainable synthesis, computational modeling, and materials integration.
Q & A
Q. What are the standard synthetic protocols for preparing 1-adamantanecarboxylic acid, and how can purity be optimized?
this compound is typically synthesized via oxidation of 1-adamantanol using strong oxidizing agents like chromic acid or potassium permanganate under controlled acidic conditions . Purity optimization involves recrystallization from non-polar solvents (e.g., hexane) and characterization via GC/MS and H/C NMR to confirm the absence of byproducts like adamantane derivatives or unreacted precursors . For functionalized derivatives (e.g., azolyl-substituted), nucleophilic substitution reactions with 3-bromo-1-adamantanecarboxylic acid at 120°C yield products, which are purified via column chromatography .
Q. What safety protocols are critical for handling this compound in laboratory settings?
The compound is classified under GHS Category 4 (acute oral toxicity) and Category 2A (eye irritation). Mandatory precautions include:
- Use of PPE: Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation: Fume hoods for dust/aerosol containment, as inhalation can cause respiratory irritation .
- Storage: Sealed containers in dry, ventilated areas away from oxidizers .
Spills require neutralization with inert adsorbents (e.g., quartz sand) and disposal per hazardous waste regulations .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Spectroscopy : H NMR (δ ~1.6–2.1 ppm for adamantane protons; COOH proton at δ ~12 ppm) and C NMR (C=O at ~180 ppm) .
- Mass Spectrometry : GC/MS for molecular ion peaks (m/z 180 for CHO) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures (e.g., diamondoid networks) using SHELXL refinement software .
Advanced Research Questions
Q. What role does this compound play in catalytic systems for organic synthesis?
The rigid adamantane backbone enhances steric effects in catalytic cycles. For example:
- Co-catalysis : 10 mol% of this compound in Ru-catalyzed hydrohydroxyalkylation improves regioselectivity (90% yield for oxindole derivatives) by stabilizing transition states via non-covalent interactions .
- Degradation Studies : In PMS/EC/Fe(III)-EDTA systems, it acts as a model contaminant. Radical species (•OH, SO, O) generated during degradation are quantified via EPR and quenching experiments .
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Docking Studies : Molecular docking with viral proteins (e.g., influenza A M2 proton channels) assesses binding affinity. For example, azolyl-substituted derivatives show enhanced antiviral activity via hydrophobic interactions within target pockets .
- DFT-D3 Calculations : Evaluate dispersion-corrected interactions in coordination polymers (e.g., silver-based networks) for antibacterial applications .
Q. What strategies improve the stability of this compound in nanostructured materials?
- Supramolecular Networks : Co-assembly with diamantane derivatives (e.g., 4,9-diamantanedicarboxylic acid) under ultracold conditions forms hydrogen-bonded frameworks. Stability is tested via thermal gravimetric analysis (TGA) and solvent resistance assays .
- Coordination Polymers : Ligand design with 1,3,5-triaza-7-phosphaadamantane enhances metal-organic framework (MOF) stability, validated by X-ray diffraction and BET surface area analysis .
Q. How do functionalized derivatives of this compound overcome multidrug resistance (MDR) in biomedical research?
- Mechanism : Adamantane’s lipophilicity enhances membrane permeability. Disubstituted derivatives disrupt efflux pumps (e.g., P-glycoprotein) in cancer cells, reversing MDR. Bioactivity is confirmed via fluorescence-based calcein-AM assays .
- In Vivo Models : Derivatives are tested in murine xenografts for tumor regression efficacy, with pharmacokinetics monitored via HPLC-MS .
Methodological Notes
- Contradiction Management : While early syntheses used chromic acid (high toxicity), modern protocols favor greener oxidants (e.g., TEMPO/NaClO) . Conflicting toxicity data (e.g., acute oral vs. dermal) are resolved by adhering to GHS Category 2A/3 guidelines .
- Data Gaps : Ecological toxicity data (e.g., LC for aquatic species) remain limited; researchers should conduct OECD 201/202 assays for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
